

Independent verification of the NMR and mass spectrometry data of Meranzin hydrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meranzin hydrate

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Independent Verification of Meranzin Hydrate: A Comparative Spectroscopic Analysis

For researchers, scientists, and drug development professionals, accurate and independently verified analytical data is paramount for compound identification and quality control. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Meranzin hydrate**, a naturally occurring coumarin with potential therapeutic properties.

Meranzin hydrate has been isolated from various plant sources, including Citrus species and *Muraya paniculata*[1][2]. Its chemical structure has been elucidated as 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one. This guide summarizes publicly available NMR and MS data and presents it alongside detailed experimental protocols to facilitate independent verification.

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present a comparison of reported ^1H and ^{13}C NMR chemical shifts for **Meranzin hydrate** from an independent study.

Table 1: ^1H NMR Data of **Meranzin Hydrate**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Reference
H-2	6.24	t	[1]
H-3	7.95	t	[1]
H-7	7.53	t	[1]
H-8	7.03	t	[1]
H-13 (OCH ₃)	3.87	s	[1]
H-17 (CH ₃)	1.13	s	[1]
H-18 (CH ₃)	1.14	s	[1]

Note: 's' denotes a singlet and 't' denotes a triplet. Data is from a study on Wendan pomelo peel.[1]

Table 2: ¹³C NMR Data of **Meranzin Hydrate**

Carbon Assignment	Chemical Shift (δ) ppm	Reference
Data Not Available	-	-

A complete, publicly available, and independently verified ¹³C NMR dataset for Meranzin hydrate with full peak assignments was not identified in the conducted search. PubChem references a ¹³C NMR spectrum from Wiley-VCH, but the detailed data is not accessible through open-access channels.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data of **Meranzin Hydrate**

Ion/Fragment (m/z)	Relative Intensity (%)	Ionization Mode	Reference
296.1481 ([M+NH ₄] ⁺)	-	LC-ESI-QTOF	PubChem
131.0482	100	LC-ESI-QTOF (MS2)	PubChem
189.0542	18.36	LC-ESI-QTOF (MS2)	PubChem
103.0536	17.31	LC-ESI-QTOF (MS2)	PubChem

Note: The data from PubChem represents a single source. Independent verification would require comparison with data from another reputable source.

Experimental Protocols for Independent Verification

To facilitate the independent verification of the analytical data for **Meranzin hydrate**, the following detailed experimental protocols for NMR and Mass Spectrometry are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **Meranzin hydrate** for structural confirmation and comparison with reference data.

Instrumentation:

- A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of purified **Meranzin hydrate**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Temperature: 298 K.
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
- Temperature: 298 K.
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio).

- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Perform phase and baseline correction.
- Integrate the signals in the ^1H NMR spectrum.
- Assign the chemical shifts for all observed signals in both ^1H and ^{13}C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of **Meranzin hydrate** and obtain its fragmentation pattern for structural confirmation.

Instrumentation:

- A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
- A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instrument, equipped with an Electrospray Ionization (ESI) source.

LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from impurities, for example:

- 0-1 min: 5% B
- 1-10 min: 5-95% B
- 10-12 min: 95% B
- 12.1-15 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.

MS Conditions:

- Ionization Mode: Positive and/or negative Electrospray Ionization (ESI). For **Meranzin hydrate**, positive mode is often used[3].
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Desolvation Temperature: 350-450 °C.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode for molecular ion determination and tandem MS (MS/MS) or MS² mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding to **Meranzin hydrate** (e.g., [M+H]⁺ or [M+NH₄]⁺) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

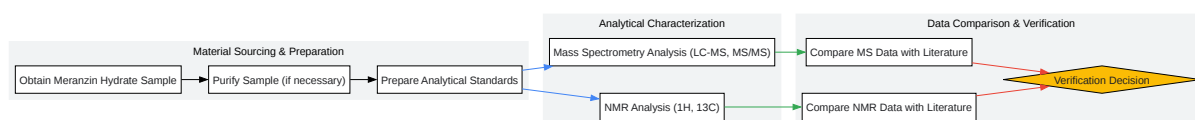
Data Analysis:

- Identify the molecular ion peak corresponding to the expected mass of **Meranzin hydrate** (C₁₅H₁₈O₅, exact mass: 278.1154).

- Analyze the fragmentation pattern obtained from the MS/MS spectrum and compare it with previously reported data or theoretical fragmentation pathways.

Workflow for Independent Verification

The following diagram illustrates a logical workflow for the independent verification of **Meranzin hydrate**'s analytical data.



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Caption: Workflow for the independent verification of **Meranzin hydrate**'s analytical data.

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- To cite this document: BenchChem. [Independent verification of the NMR and mass spectrometry data of Meranzin hydrate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016108#independent-verification-of-the-nmr-and-mass-spectrometry-data-of-meranzin-hydrate>]

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